molecular formula C11H8F3N3O B3128101 4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338777-72-3

4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3128101
CAS No.: 338777-72-3
M. Wt: 255.2 g/mol
InChI Key: VLHJIXHJZVSZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one: is a synthetic organic compound that falls under the broader category of pyrazolone derivatives. Pyrazolones are known for their significant pharmaceutical properties, especially as anti-inflammatory and analgesic agents. This particular compound’s unique chemical structure, featuring a trifluoromethyl group, contributes to its distinctive physicochemical characteristics and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis typically involves the condensation of 3-(trifluoromethyl)aniline with a methylene group donor, followed by cyclization to form the pyrazolone ring.

  • The specific reaction conditions, such as the choice of solvents, temperature, and catalysts, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

  • Industrially, the synthesis might involve multi-step processes with meticulous control over reaction conditions to ensure consistent quality.

  • Advanced techniques like continuous flow chemistry may be employed for scalable and sustainable production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation under specific conditions, leading to the formation of various oxidized products.

  • Reduction: : Reduction reactions may alter the functionality of the compound, particularly affecting the pyrazolone ring.

  • Substitution: : The presence of the trifluoromethyl group makes this compound a good candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Reagents such as strong oxidizing agents (e.g., potassium permanganate) for oxidation and reducing agents like sodium borohydride for reduction.

  • Solvents like dichloromethane or acetonitrile are frequently used depending on the specific reaction requirements.

Major Products

  • Oxidation might yield compounds with increased oxygen functionalities.

  • Reduction could lead to more saturated derivatives.

  • Substitution reactions may introduce various functional groups at the pyrazolone or aniline moieties.

Scientific Research Applications

This compound has found various applications across scientific domains:

  • Chemistry: : Used as a building block in organic synthesis and material science.

  • Medicine: : Investigated for its potential as an anti-inflammatory, analgesic, and anti-cancer agent.

  • Industry: : Utilized in the development of new materials and chemical sensors due to its unique properties.

Mechanism of Action

The mechanism by which 4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves:

  • Molecular Targets: : Interaction with specific enzymes or receptors in biological systems.

  • Pathways Involved: : Modulation of signaling pathways related to inflammation or cell proliferation. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and reach its targets more efficiently.

Comparison with Similar Compounds

Compared to other pyrazolone derivatives:

  • Uniqueness: : The trifluoromethyl group distinguishes it by providing enhanced stability and lipophilicity.

  • Similar Compounds: : Compounds like 4-aminopyrazolone, 4-hydroxypyrazolone, and other trifluoromethylated pyrazolones share similarities but differ in specific functional groups or biological activity profiles.

There you have it—a detailed article about 4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one. Let’s hope it sparks some interest!

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)8-2-1-3-9(4-8)15-5-7-6-16-17-10(7)18/h1-6H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHJIXHJZVSZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=CNNC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.